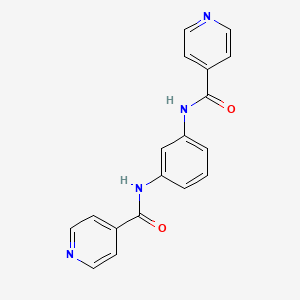![molecular formula C15H19Cl2N3O2 B5807220 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving morpholine and piperazine units often involves multistep reactions, including the use of Co(III) complexes, as seen in the work by Amirnasr et al. (2001), who synthesized Co(III) complexes with morpholine and analyzed their structure through X-ray diffraction (Amirnasr et al., 2001). Additionally, Luescher, Vo, and Bode (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward synthesis approach for related structures (Luescher, Vo, & Bode, 2014).
Molecular Structure Analysis
The crystal structure analysis of related compounds provides insights into the molecular arrangement and interactions. For example, Aydinli et al. (2010) synthesized and determined the crystal structures of compounds featuring morpholine and piperazine rings, revealing chair conformations and specific molecular interactions (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
The reactivity and chemical behavior of morpholine and piperazine derivatives can be complex. Patil et al. (2017) highlighted a versatile de novo synthesis of morpholine and piperazine rings, allowing for significant diversity and substitution patterns, which is critical for understanding the reactivity of such compounds (Patil et al., 2017).
Physical Properties Analysis
The physical properties of molecules containing morpholine and piperazine units, such as solubility, melting points, and crystal structure, are essential for their application and synthesis. The work by Lava, Binnemans, and Cardinaels (2009) on ionic liquid crystals using morpholinium cations can shed light on the unique physical properties of morpholine derivatives (Lava, Binnemans, & Cardinaels, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine are dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2A) receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptor . This means it can both activate and inhibit these receptors, depending on the physiological context, which allows it to modulate neurotransmission in a balanced manner.
Biochemical Pathways
The compound’s interaction with dopamine and serotonin receptors influences several biochemical pathways. These include the dopaminergic and serotonergic pathways , which are involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these pathways can lead to changes in neuronal activity and synaptic plasticity.
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific physiological context. Generally, its action on dopamine and serotonin receptors can lead to modulation of neuronal activity and changes in neurotransmitter levels , potentially alleviating symptoms of disorders like schizophrenia .
Propiedades
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNARXHSDOUEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)


